molecular formula C14H14FN B3341437 N-(4-Fluorobenzyl)-2-methylaniline CAS No. 1020963-78-3

N-(4-Fluorobenzyl)-2-methylaniline

Cat. No. B3341437
CAS RN: 1020963-78-3
M. Wt: 215.27 g/mol
InChI Key: JEDDLDDCZKZPOX-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-2-methylaniline is a chemical compound that belongs to the class of substituted anilines. It is commonly used in scientific research for its unique properties and potential applications.

Scientific Research Applications

Catalysis and Chemical Reactions

N-(4-Fluorobenzyl)-2-methylaniline and related compounds have been studied for their catalytic properties. In one research, a fluoro-functionalized polymeric N-heterocyclic carbene (NHC)-Zn complex was synthesized and shown to catalyze the formylation and methylation of amines using CO2, exhibiting higher activity than non-fluorous counterparts (Yang et al., 2015).

Biomedical Research

This compound derivatives have been utilized in biomedical research, particularly in studies related to HIV treatment. For instance, the metabolism and disposition of potent HIV integrase inhibitors, which include N-(4-fluorobenzyl) derivatives, have been studied using 19F-NMR spectroscopy (Monteagudo et al., 2007).

Synthesis of Complex Molecules

The synthesis of complex molecules incorporating this compound has been a focus of several studies. For example, bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene was synthesized, with structural characterization and biological activity assessment (Elmas et al., 2020).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-11-4-2-3-5-14(11)16-10-12-6-8-13(15)9-7-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDDLDDCZKZPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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